Benzene, 1-chloro-3-fluoro-2-methyl-5-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-chloro-3-fluoro-2-methyl-5-(methylthio)- is an organic compound with the molecular formula C8H8ClFS It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, methyl, and methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-3-fluoro-2-methyl-5-(methylthio)- typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the desired functional groups. For instance, starting with a chlorobenzene derivative, fluorination can be achieved using reagents like Selectfluor under controlled conditions. Methylation and methylthio substitution can be introduced using methyl iodide and thiomethylating agents, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving catalytic methods and continuous flow reactors to ensure efficient production. Safety measures are also critical due to the handling of reactive chemicals and potential hazards associated with the synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-chloro-3-fluoro-2-methyl-5-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the chlorine or fluorine substituents.
Substitution: Nucleophilic substitution reactions can occur, particularly at the positions ortho and para to the electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups depending on the nucleophile used .
Scientific Research Applications
Benzene, 1-chloro-3-fluoro-2-methyl-5-(methylthio)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-3-fluoro-2-methyl-5-(methylthio)- involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in halogen bonding, while the methylthio group can engage in sulfur-based interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets, making it useful in different applications .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-chloro-3-fluoro-2-methyl-: Lacks the methylthio group, resulting in different chemical properties.
Benzene, 1-chloro-3-fluoro-5-methyl-: The position of the methyl group is different, affecting its reactivity.
Benzene, 1-chloro-2-fluoro-3-methyl-: Another positional isomer with distinct properties.
Uniqueness
Benzene, 1-chloro-3-fluoro-2-methyl-5-(methylthio)- is unique due to the presence of the methylthio group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
1805526-47-9 |
---|---|
Molecular Formula |
C8H8ClFS |
Molecular Weight |
190.67 g/mol |
IUPAC Name |
1-chloro-3-fluoro-2-methyl-5-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8ClFS/c1-5-7(9)3-6(11-2)4-8(5)10/h3-4H,1-2H3 |
InChI Key |
NCILKXWTOSUMGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)SC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.